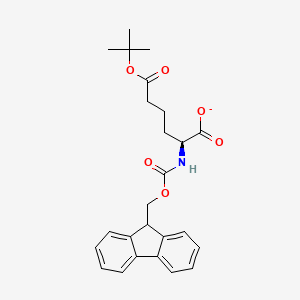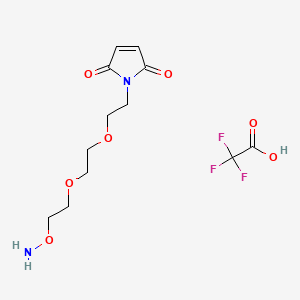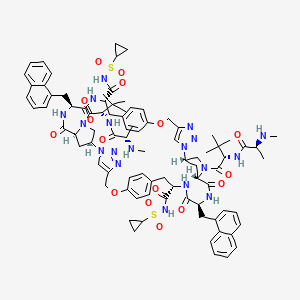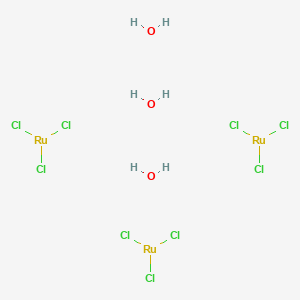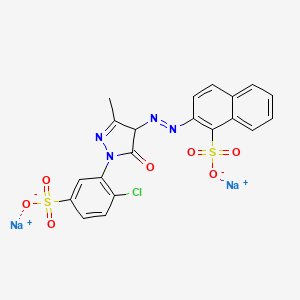
C.I. Acid yellow 200
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of C.I. Acid Yellow 200 involves several steps, including diazotization and coupling reactions. The industrial production methods typically involve the following steps:
Diazotization: An aromatic amine is treated with nitrosyl sulfuric acid to form a diazonium salt.
The reaction conditions for these steps include maintaining low temperatures during diazotization and controlling the pH during the coupling reaction to ensure the formation of the desired product .
Chemical Reactions Analysis
C.I. Acid Yellow 200 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium dithionite.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
C.I. Acid Yellow 200 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for various analytical techniques.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the textile industry for dyeing fabrics and in the production of colored materials
Mechanism of Action
The mechanism of action of C.I. Acid Yellow 200 involves its ability to absorb and emit light at specific wavelengths, making it useful as a fluorescent dye. The molecular targets and pathways involved include interactions with cellular components, such as proteins and nucleic acids, which allow it to be used in various staining and imaging applications .
Comparison with Similar Compounds
C.I. Acid Yellow 200 can be compared with other similar compounds, such as:
- C.I. Acid Yellow 42
- C.I. Acid Red 151
- C.I. Acid Blue 138
- C.I. Acid Red 138
These compounds share similar applications as acidic dyes but differ in their specific chemical structures and properties. C.I. Acid Yellow 200 is unique due to its specific absorption and emission characteristics, making it particularly useful in fluorescence-based applications .
Properties
Molecular Formula |
C20H13ClN4Na2O7S2 |
|---|---|
Molecular Weight |
566.9 g/mol |
IUPAC Name |
disodium;2-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H15ClN4O7S2.2Na/c1-11-18(20(26)25(24-11)17-10-13(33(27,28)29)7-8-15(17)21)23-22-16-9-6-12-4-2-3-5-14(12)19(16)34(30,31)32;;/h2-10,18H,1H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
MIHOYZILGVCGCK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-])C4=C(C=CC(=C4)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


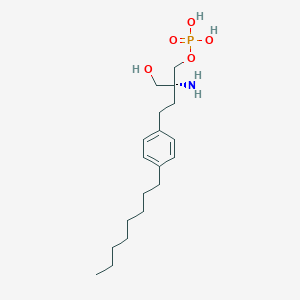
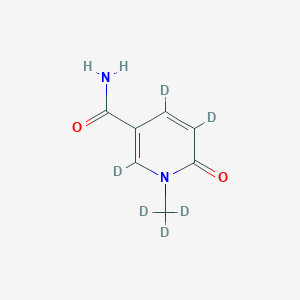
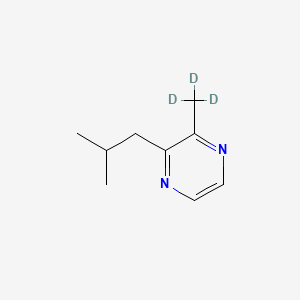
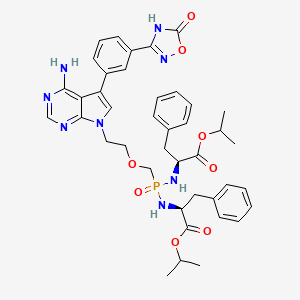
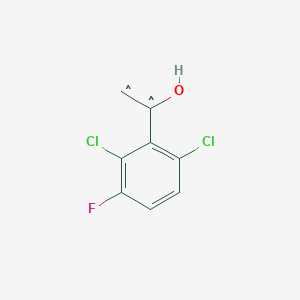
![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-[[[4-[4-[(9S)-4,5,13-trimethyl-9-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-7-yl]phenyl]benzoyl]amino]methyl]phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12364709.png)
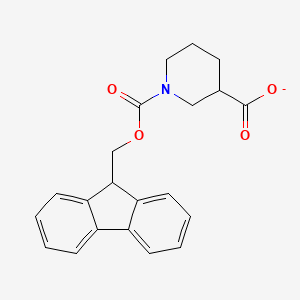
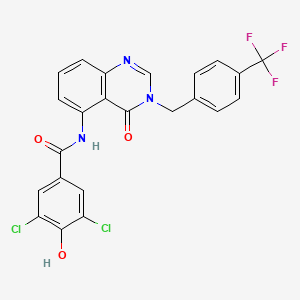
![5-[4-[[4-(2-Fluoroethoxy)phenyl]methylamino]phenyl]-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine](/img/structure/B12364742.png)
![[9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone](/img/structure/B12364745.png)
